5-(6-Chloropyridazin-3-yl)nicotinaldehyde
Description
Significance of Pyridazine-Containing Architectures in Contemporary Organic Synthesis Research
The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a significant pharmacophore in drug discovery and a versatile component in materials science. howeipharm.com Its structure is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for interactions with biological targets. researchgate.net Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netgoogle.com
In organic synthesis, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, a property that is extensively utilized for its functionalization. clockss.org Furthermore, halopyridazines are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of complex bi-aryl and heteroaryl systems. doorblog.jpnih.gov This reactivity has established pyridazine-containing structures as key intermediates in the synthesis of highly functionalized molecules for diverse applications. clockss.org
Role of Nicotinaldehyde Derivatives as Versatile Intermediates in Chemical Sciences
Nicotinaldehyde, also known as 3-pyridinecarboxaldehyde, is a derivative of pyridine (B92270) featuring a highly reactive formyl (aldehyde) group at the 3-position. nih.govgoogle.com This aldehyde functionality makes it an exceptionally versatile intermediate in chemical synthesis. google.com It serves as a crucial building block for a vast array of more complex molecules, including pharmaceuticals, agrochemicals like fungicides and insecticides, and other high-value chemical products. google.com
The aldehyde group can readily participate in a variety of chemical transformations, such as oxidations to carboxylic acids, reductions to alcohols, and carbon-carbon bond-forming reactions like condensations and couplings. google.com This chemical flexibility allows for the introduction of diverse functionalities onto the pyridine scaffold. Substituted nicotinaldehydes are particularly important as precursors for creating complex aryl-pyridine structures, which are prevalent in many biologically active compounds. google.comresearchgate.net
Structural Elucidation and Nomenclatural Conventions for 5-(6-Chloropyridazin-3-yl)nicotinaldehyde
The compound This compound is a bi-heterocyclic molecule whose structure is precisely described by its IUPAC name. The nomenclature indicates a central nicotinaldehyde moiety, which is a pyridine ring with an aldehyde group (-CHO) at position 3. This pyridine ring is substituted at its 5-position with a pyridazinyl group. The pyridazine ring itself is attached via its 3-position and bears a chlorine atom at its 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(6-chloropyridazin-3-yl)pyridine-3-carbaldehyde | - |
| CAS Number | 1425335-16-5 | howeipharm.comdoorblog.jp |
| Molecular Formula | C₁₀H₆ClN₃O | mdpi.com |
| Molecular Weight | 219.63 g/mol | Calculated |
| SMILES Code | O=CC1C=C(C=NC=1)C2=NN=C(Cl)C=C2 | mdpi.com |
| Melting Point | Not available in published literature | - |
| Boiling Point | Not available in published literature | - |
Overview of Research Trajectories in Pyridazine and Nicotinaldehyde Conjugates
Research into molecules that conjugate pyridazine and pyridine rings is driven by the potential to create novel compounds with enhanced or unique properties derived from the combination of these two important pharmacophores. The general research trajectory for such conjugates focuses on several key areas:
Medicinal Chemistry: Given the established biological activities of both pyridazine and nicotinaldehyde derivatives, conjugates are prime candidates for drug discovery programs. researchgate.netresearchgate.net Research efforts would likely investigate their potential as kinase inhibitors for oncology, as anti-inflammatory agents, or as novel antibacterial or antiviral compounds. researchgate.net The specific arrangement of hydrogen bond donors and acceptors, along with the defined geometry of the conjugate, could lead to high-affinity binding to various biological targets.
Agrochemicals: Substituted pyridazines and pyridines are core components of many herbicides and pesticides. google.com The development of novel conjugates like this compound could lead to new active ingredients with improved efficacy, different modes of action, or better selectivity profiles.
Materials Science: Bi-heterocyclic aromatic compounds are of interest in the field of organic electronics. The conjugated π-system spanning the pyridazine and pyridine rings could impart useful photophysical or electronic properties, making them candidates for organic light-emitting diodes (OLEDs), semiconductors, or nonlinear optical materials. nih.gov Research in this area would involve synthesizing a library of related derivatives and evaluating their electronic and optical properties.
Table 2: Plausible Suzuki-Miyaura Synthesis for this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
|---|
This synthetic strategy is based on well-established protocols for the cross-coupling of halo-pyridazines with aryl/heteroaryl boronic acids. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKDYRSWWUQQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214645 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425335-16-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425335-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 6 Chloropyridazin 3 Yl Nicotinaldehyde
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, 5-(6-Chloropyridazin-3-yl)nicotinaldehyde, points to a disconnection at the carbon-carbon bond linking the pyridazine (B1198779) and pyridine (B92270) rings. This strategy is highly indicative of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming C-C bonds between aryl or heteroaryl systems. nih.govresearchgate.net
This disconnection yields two primary building blocks:
A 6-chloropyridazin-3-yl moiety, which can be activated for coupling as either a halide (e.g., 3-bromo-6-chloropyridazine (B1371976) or 3,6-dichloropyridazine) or as an organoboron derivative (e.g., a boronic acid or ester).
A 5-substituted nicotinaldehyde moiety, which would serve as the complementary coupling partner, typically in the form of a 5-halonicotinaldehyde or a 5-formylpyridine-3-boronic acid.

Synthesis of Halogenated Pyridazine Intermediates
The pyridazine ring is a π-deficient heterocycle due to the presence of two adjacent nitrogen atoms. rsc.orguni-muenchen.de This electronic characteristic makes it susceptible to nucleophilic substitution reactions but generally unreactive towards electrophiles. uni-muenchen.de The synthesis and functionalization of its halogenated derivatives are critical for their use as building blocks in cross-coupling reactions.
Pathways to 6-Chloropyridazin-3-yl Moieties
The most direct and common precursor for 6-chloropyridazin-3-yl moieties is 3,6-dichloropyridazine (B152260) . The synthesis of this versatile intermediate typically begins with the condensation of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). google.com This reaction forms pyridazine-3,6-diol (maleic hydrazide), which is then subjected to a chlorination reaction to yield the dichlorinated product.
Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com The reaction with POCl₃, often performed neat or in a suitable solvent, is a widely adopted method.
Table 1: Selected Synthetic Conditions for 3,6-Dichloropyridazine
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyridazine-3,6-diol | POCl₃ | 80 °C, overnight | 85% | chemicalbook.com |
| Pyridazine-3,6-diol | PCl₅ | 125 °C, 4 hours | Not specified | google.com |
| 3,6-dihydroxypyridazine | POCl₃, Chloroform | 50 °C, 4 hours | 72.35% | google.com |
Functionalization Strategies for Pyridazine Rings
With 3,6-dichloropyridazine in hand, the next challenge is its selective functionalization. The two chlorine atoms exhibit different reactivities, which can be exploited for mono-functionalization. For the synthesis of C-C bonds, palladium-catalyzed cross-coupling reactions are paramount.
The Suzuki-Miyaura coupling of 3,6-dichloropyridazine can be controlled to achieve mono-arylation, yielding 3-aryl-6-chloropyridazine intermediates. rsc.org Research has shown that in reactions with dihalopyridazines, selectivity can often be achieved. For instance, symmetrical 3,6-dichloropyridazines can undergo efficient mono-SMC reactions. rsc.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for controlling the selectivity between the C3 and C6 positions. This selective coupling provides a direct route to the required 6-chloropyridazin-3-yl core structure.
Synthesis of Nicotinaldehyde Building Blocks with Defined Substitution Patterns
Approaches to 3-Pyridinaldehyde Derivatives
The aldehyde functionality at the 3-position of the pyridine ring can be introduced through several classical methods. These include:
Oxidation of 3-pyridinemethanol: Mild oxidation of the corresponding alcohol provides a direct route to the aldehyde.
Reduction of nicotinic acid derivatives: Derivatives such as esters, nitriles, or Weinreb amides can be partially reduced to the aldehyde oxidation state.
Hantzsch Dihydropyridine Synthesis: This classical method allows for the construction of the pyridine ring itself from components like a β-ketoester, formaldehyde, and an ammonium (B1175870) source, which can be subsequently oxidized to the aromatic pyridine. youtube.com
Regioselective Functionalization of Pyridine Rings
Achieving a specific substitution pattern on the pyridine ring, particularly for the synthesis of a C5-functionalized nicotinaldehyde precursor like 5-bromo-nicotinaldehyde or 5-formylpyridine-3-boronic acid, is a significant synthetic challenge. The inherent electronic properties of the pyridine ring generally direct nucleophilic attacks to the C2, C4, and C6 positions, while electrophilic substitutions are difficult and often require harsh conditions. youtube.com
A common and effective strategy involves starting with a pre-functionalized pyridine ring. For example, a synthetic sequence could begin with a 3,5-dihalopyridine. Site-selective functionalization can then be achieved. The difference in reactivity between C-Br and C-Cl bonds in Suzuki-Miyaura couplings, where the C-Br bond is typically more reactive, can be exploited. rsc.org Alternatively, a metal-halogen exchange at one of the positions followed by quenching with a formylating agent can introduce the aldehyde group regioselectively.
Modern methods for pyridine functionalization, such as transition-metal-catalyzed C-H activation, offer powerful tools for late-stage modification. researchgate.netresearchgate.netthieme-connect.de However, achieving C5 selectivity in the presence of a C3 directing group can be challenging. Therefore, building the molecule from a strategically pre-halogenated pyridine scaffold often remains the most reliable approach. For instance, a practical route could involve the Suzuki-Miyaura coupling of a 3,5-dihalopyridine with a suitable boronic acid at the C3 position, followed by the introduction of the aldehyde group.
Table 2: Representative Suzuki-Miyaura Couplings for Heteroaryl Synthesis
| Halide Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | DME/Ethanol/H₂O, 80 °C | 14-28% | nih.gov |
| 3-Amino-6-chloropyridazine (B20888) | Arylboronic acids | Pd(0) catalyst | Not specified | 22-65% | researchgate.net |
| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Ligand | Dioxane | Good to excellent | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C | 65-95% | acs.org |
Direct Synthetic Routes to this compound
Direct synthetic strategies for this compound focus on efficiently constructing the central C-C bond between the pyridine and pyridazine moieties or assembling one of the rings in the final step. These routes are favored for their convergence and potential for rapid access to the target molecule.
Cross-Coupling Strategies for Heterocyclic Linkages
Transition metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org These methods represent the most direct and versatile approach to linking the pyridazine and pyridine rings.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of this compound, this can be envisioned through two primary pathways:
Reaction of a 5-halonicotinaldehyde derivative with a (6-chloropyridazin-3-yl)boronic acid or ester.
Reaction of 3,6-dichloropyridazine with a nicotinaldehyde-5-boronic acid or ester derivative.
The second approach is often more practical due to the commercial availability and stability of substituted pyridineboronic acids and the reactivity of dichloropyridazines. The reaction involves an oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridazine, followed by transmetalation with the pyridineboronic acid (activated by a base), and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reactivity of chloro-heteroaromatics, which can be challenging, has been successfully addressed through the development of specialized ligands and reaction conditions. rsc.orgnih.gov Electron-rich, sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃), are particularly effective for the coupling of chloro-heterocycles. rsc.org
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Notes | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. | mdpi.com |
| Pd₂(dba)₃ / P(tBu)₃ | KF (spray-dried) | THF | 50 | Moderate | Coupling of solid-supported chloropyrimidines. | nih.gov |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | Coupling of 3-pyridylboronic acid with 2-chloropyridine (B119429). | rsc.org |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | Coupling of 3-pyridylboronic acid with 2-amino-5-chloropyridine. | rsc.org |
| PdCl₂(NH₂CH₂COOH)₂ (1 mol%) | K₂CO₃ | Ethanol/H₂O | RT | Good-Excellent | General coupling of aryl bromides with phenylboronic acid. | researchgate.net |
While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions offer viable alternatives.
Stille Coupling: This reaction utilizes an organotin reagent in place of an organoboron compound. A potential route would involve the palladium-catalyzed coupling of 3,6-dichloropyridazine with a 5-(tributylstannyl)nicotinaldehyde derivative. Stille couplings share a similar mechanistic cycle with Suzuki reactions but have the significant drawback of using highly toxic organotin reagents. libretexts.org
Negishi Coupling: Employing an organozinc reagent, the Negishi coupling offers another pathway. The reaction of an organozinc derivative, such as (5-formylpyridin-3-yl)zinc chloride, with 3,6-dichloropyridazine could forge the desired biaryl linkage. However, Negishi couplings are often sensitive to water and oxygen and may have less functional group tolerance compared to Suzuki couplings. libretexts.org
Nickel-Catalyzed Coupling: Nickel catalysts are an attractive, more earth-abundant alternative to palladium. However, studies have shown that the coupling of α-halo-N-heterocycles, such as 2-chloropyridine (structurally analogous to 6-chloropyridazine), can be challenging. These substrates can form stable, catalytically inactive dimeric nickel species, thus inhibiting the reaction. rsc.org Overcoming this requires careful selection of the nickel pre-catalyst and ligands.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient strategy for synthesizing complex molecules. researchgate.netmdpi.com A hypothetical MCR approach to the target scaffold could involve an inverse electron demand Diels-Alder reaction. This would entail the [4+2] cycloaddition of a highly reactive heterodiene, such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, with a suitable pyridine-based dienophile, followed by subsequent functional group manipulation to install the chloro and aldehyde functionalities. rsc.org Another potential MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is used to synthesize fused imidazo-heterocycles like imidazo[1,2-b]pyridazines from an aminoazine, an aldehyde, and an isocyanide. researchgate.net While not leading directly to the target, this demonstrates the power of MCRs in rapidly building heterocyclic complexity.
Condensation and Cyclization Methodologies
Classical synthetic methods involving condensation and cyclization remain fundamental for heterocycle synthesis. The pyridazine ring is commonly formed via the reaction of a 1,4-dicarbonyl compound with hydrazine. researchgate.netcdnsciencepub.com To synthesize this compound, a plausible route would start with a pyridine precursor bearing a latent 1,4-dicarbonyl functionality at the 5-position. This intermediate could then undergo cyclocondensation with hydrazine hydrate to form the pyridazine ring. uminho.ptresearchgate.netnih.gov Subsequent chlorination, for instance with phosphorus oxychloride, would install the chlorine atom at the 6-position of the newly formed pyridazine ring to yield the final product. nih.gov This step-wise approach provides reliable access to the core structure through well-established chemical transformations.
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound, particularly via cross-coupling methods, is highly dependent on the careful optimization of reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence reaction efficiency, yield, and purity.
For the Suzuki-Miyaura coupling, the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the associated ligand is critical. libretexts.orgrsc.org As noted, sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands are often required to achieve high yields when using less reactive chloro-heteroaromatic substrates. rsc.orgmdpi.com
The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org Inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and potassium fluoride (B91410) (KF) are commonly employed. nih.govmdpi.com The choice of base can affect reaction rates and substrate compatibility.
Solvent selection impacts the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water, are standard choices for Suzuki-Miyaura reactions. rsc.orgresearchgate.net The optimization table below, derived from studies on analogous systems, illustrates the interplay of these factors.
| Parameter | Variation | Observation/Rationale | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/Ligand | Pre-formed Pd(0) complexes like Pd(PPh₃)₄ are effective. Alternatively, generating the active Pd(0) species in situ from a Pd(II) precursor (Pd(OAc)₂) and a ligand allows for greater modularity and tuning. | rsc.orgmdpi.com |
| Ligand | PPh₃ vs. Buchwald/Fu Ligands | While PPh₃ is a standard ligand, more electron-rich and bulky ligands (XPhos, PCy₃, P(tBu)₃) are superior for activating C-Cl bonds in heteroaromatics, leading to higher turnover numbers and yields. | rsc.org |
| Base | K₂CO₃ vs. K₃PO₄ vs. KF | K₃PO₄ is often a robust choice for challenging couplings. KF can be effective and is sometimes used under anhydrous conditions, which can be beneficial for base-sensitive substrates. | nih.govmdpi.com |
| Solvent | Anhydrous (THF, Dioxane) vs. Aqueous Mixtures | Aqueous conditions (e.g., Dioxane/H₂O) are common and often accelerate the reaction. Anhydrous conditions may be necessary for substrates sensitive to hydrolysis. | rsc.orgresearchgate.net |
| Temperature | Room Temp vs. 50-100 °C | While some highly active catalyst systems can operate at room temperature, couplings involving chloropyridazines typically require heating (50-100 °C) to achieve reasonable reaction rates. | nih.govresearchgate.net |
Solvent Effects in Heterocyclic Cross-Couplings
The solvent medium in palladium-catalyzed cross-coupling reactions is a critical parameter that can dictate reaction outcomes, particularly in the synthesis of complex heterocyclic systems. rsc.org For the coupling of a pyridine derivative with a chloropyridazine, the solvent influences catalyst stability, solubility of reactants, and the intimate mechanism of the reaction.
Polar aprotic solvents such as 1,2-dimethoxyethane (B42094) (DME), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed. Research into the synthesis of related π-conjugated pyridazine molecules has utilized DME mixed with an aqueous base, a common setup for Suzuki-Miyaura reactions. researchgate.net The polarity of the solvent can affect the oxidative addition step of the catalytic cycle. It has been hypothesized that polar solvents may favor a more polar "displacement" mechanism for oxidative addition, which can be advantageous compared to a three-centered mechanism often seen in nonpolar solvents. nih.gov The choice of solvent also impacts the efficacy of the base used in the reaction; for instance, the solubility and dissociation of an inorganic base like sodium carbonate are highly dependent on the presence of water. A study on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) demonstrated high yields in an aqueous phase, highlighting the potential of water as a co-solvent to facilitate the reaction. researchgate.net
Table 1: Solvent Impact on Heterocyclic Cross-Coupling Reactions
| Solvent System | Typical Reactants | Key Observations | Reference(s) |
|---|---|---|---|
| DME/Water | Thienylpyridazines and (hetero)aryl-boronic acids | Facilitates dissolution of both organic substrates and inorganic base. | researchgate.net |
| THF/Diethoxymethane (DEM) | Biphenyl synthesis | A 1:4 mixture was found to be favorable for catalyst preparation at high temperatures. | nih.gov |
| Aqueous Phase (e.g., Water/DMF) | Aryl halides and arylboronic acids | Enables ligand-free conditions and can lead to excellent yields. Environmentally benign. | researchgate.netresearchgate.net |
Ligand Design for Enhanced Catalytic Efficiency
The synthesis of this compound involves the coupling of two nitrogen-containing heterocycles, a class of substrates known to be challenging due to the potential for the nitrogen lone pairs to coordinate to the palladium center and inhibit catalysis. organic-chemistry.org The design of the phosphine ligand or N-heterocyclic carbene (NHC) is therefore paramount to achieving high catalytic efficiency.
For Suzuki-Miyaura couplings involving heteroaryl compounds, electron-rich and sterically hindered ligands are often required. Buchwald and co-workers developed dialkylbiphenylphosphino ligands (e.g., SPhos, XPhos) that are highly effective for coupling challenging substrates, including aminopyridines, as they promote the requisite oxidative addition and reductive elimination steps while resisting catalyst deactivation. organic-chemistry.org These catalysts have demonstrated unprecedented reactivity and broad substrate scope for nitrogen-containing heterocycles. organic-chemistry.org
N-heterocyclic carbenes (NHCs) represent another important class of ligands. A Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been shown to be effective for the C4-selective cross-coupling of 2,4-dichloropyridines, demonstrating how ligand choice can control regioselectivity in polyhalogenated systems. nih.gov This level of control could be instrumental in selectively coupling at the C3 position of the pyridazine ring while avoiding reactions at other sites. In some cases, for particularly reactive substrates, a ligand-free approach using a simple palladium source like palladium acetate (B1210297) in an aqueous medium can be highly efficient. researchgate.net
Table 2: Ligand Systems for Challenging Heterocyclic Couplings
| Ligand Type | Example Ligand(s) | Target Coupling | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Monophosphine | SPhos, XPhos, t-butyl-XPhos | Heteroaryl halides with heteroaryl boronic acids | High stability and activity; overcomes catalyst inhibition by N-heterocycles. | nih.govorganic-chemistry.org |
| Bidentate Phosphine | DPPF (diphenylphosphinoferrocene) | Halogen-substituted phenyl/pyridine derivatives | Enabled early extension of cross-coupling to primary amines and aryl triflates. | nih.gov |
| N-Heterocyclic Carbene (NHC) | IPr | Dichloro-pyridines with organoboronic acids | Controls regioselectivity; allows installation of various groups (aryl, alkyl). | nih.gov |
Temperature and Pressure Influence on Reaction Kinetics
The influence of pressure on liquid-phase cross-coupling reactions like the Suzuki-Miyaura is less commonly studied and generally considered to have a minor effect on reaction kinetics compared to temperature. However, in reactions involving gaseous reagents or where a volatile solvent is heated above its boiling point in a sealed vessel (such as in microwave synthesis), pressure will inherently increase and can influence reaction rates and pathways. A theoretical study on the reaction of a Criegee intermediate with heterocyclic aldehydes showed pressure-dependent kinetics, though this specific reaction type is not directly analogous to cross-coupling. nih.gov For most standard reflux or ambient pressure setups for synthesizing this compound, temperature remains the dominant kinetic parameter to optimize.
Table 3: Temperature Effects on Suzuki-Miyaura Coupling
| Temperature Range | Observation | Implication for Synthesis | Reference(s) |
|---|---|---|---|
| Room Temperature (~30 °C) | Reaction proceeds, but slowly. | Feasible for some highly active catalyst systems, but may require long reaction times. | researchgate.net |
| Moderate (80-100 °C) | Often optimal for yield and reaction time. | A common starting point for optimization, balancing kinetics and catalyst stability. | nih.govresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, aligning with green chemistry principles by significantly reducing reaction times, often leading to higher yields and cleaner reaction profiles. nih.gov The synthesis of pyridazine and pyridine derivatives is particularly amenable to microwave irradiation. asianpubs.orgnih.goveurekaselect.com For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling could dramatically shorten the time required for the C-C bond formation. For example, the synthesis of other pyridazine derivatives that might take several hours under conventional heating can be completed in minutes using a microwave reactor. asianpubs.org This rapid, high-energy heating is uniform and can overcome activation barriers more efficiently than conventional oil baths. A novel one-pot, microwave-assisted synthesis of pyridinyl-1,3,5-triazine hybrids under neat conditions was achieved in just 15 minutes, showcasing the efficiency of this technology for creating complex heterocyclic systems. nih.gov
Solvent-Free or Aqueous Media Reactions
A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. The development of cross-coupling reactions in aqueous media or under solvent-free ("neat") conditions is a significant step toward this goal. The Suzuki-Miyaura reaction is particularly well-suited for aqueous conditions because water is required to activate the boronic acid via the formation of a borate (B1201080) species. bohrium.com
Research has demonstrated highly efficient ligand-free Suzuki reactions of chloropyridines with arylboronic acids in an aqueous phase, which are environmentally benign and use mild reaction conditions. researchgate.net Furthermore, protocols have been developed using "water extract of banana" (WEB) as a novel, green medium for ligand-free Suzuki couplings at room temperature. rsc.org Three-component reactions to form complex quinoline (B57606) derivatives have also been successfully carried out in water using L-proline as a catalyst. rsc.org For the synthesis of this compound, employing an aqueous or neat reaction system would significantly improve the environmental footprint of the process. nih.gov
Catalyst Recycling and Sustainable Reagent Utilization
Palladium is a precious and costly metal, making the recycling of palladium catalysts a critical aspect of sustainable synthesis on an industrial scale. bohrium.commdpi.com A major challenge with homogeneous catalysts is their separation from the product and subsequent reuse. aau.dk To address this, significant research has focused on developing heterogeneous palladium catalysts, where the palladium is supported on materials like silica, nickel ferrite, or encapsulated in polymers (e.g., Pd EnCat™). researchgate.netaau.dk These supported catalysts can be easily recovered by filtration and reused over multiple reaction cycles without a significant loss of activity. mdpi.comaau.dk For example, Pd EnCat™ 30 has been shown to be reusable for a minimum of 30 cycles in Suzuki reactions. aau.dk Another approach involves methods to recover the palladium from the reaction mixture after a homogeneous reaction is complete. google.com Implementing a recyclable catalytic system for the synthesis of this compound would greatly reduce production costs and minimize waste. researchgate.net
Sustainable reagent utilization also involves choosing less toxic and more readily available starting materials. The Suzuki-Miyaura reaction itself is considered relatively green because organoboron compounds are generally less toxic and more stable than many other organometallic reagents. nih.gov
Chemical Reactivity and Transformations of 5 6 Chloropyridazin 3 Yl Nicotinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo both oxidation and reduction. These classic transformations provide pathways to a variety of other functional groups and extended molecular scaffolds.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles. While specific examples for 5-(6-chloropyridazin-3-yl)nicotinaldehyde are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of other heteroaromatic aldehydes.
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.
Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 5-(6-chloropyridazin-3-yl)nicotinic acid. This transformation can be achieved using a variety of oxidizing agents. A common and mild method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene. libretexts.org This method is known for its tolerance of other functional groups. libretexts.org Spontaneous oxidation to nicotinic acid has also been observed for nicotinaldehyde in culture medium, highlighting its susceptibility to oxidation. nih.gov
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol. A common and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.net This reagent is known to reduce aldehydes and ketones without affecting other reducible groups like the chloro-substituent or the aromatic rings. researchgate.net The reduction of nicotinic acid esters to the corresponding pyridyl methanol (B129727) has been efficiently achieved using a sodium borohydride-methanol system. researchgate.net
| Transformation | Reagent(s) | Product | Reference(s) |
| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | 5-(6-Chloropyridazin-3-yl)nicotinic acid | libretexts.org |
| Reduction | Sodium borohydride (NaBH₄) | (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol | researchgate.net |
Condensation Reactions for Scaffold Extension
Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation and the construction of more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.org This reaction is widely used to form α,β-unsaturated products. wikipedia.org For pyridinecarbaldehydes, this reaction can sometimes proceed even without a catalyst in a water-ethanol mixture. bas.bg
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction (E or Z alkene) can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org The Wittig reaction has been successfully applied to a wide range of aldehydes, including those with heterocyclic rings. acs.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion to convert aldehydes into alkenes, typically with a high degree of E-selectivity. This reaction is known for its broad applicability and the ease of removal of the phosphate byproduct.
| Reaction | Reagent Type | General Product | Reference(s) |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated carbonyl/nitrile | wikipedia.orgbas.bg |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | wikipedia.orgorganic-chemistry.orgacs.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene |
Transformations Involving the Chloro-Substituent
The chlorine atom on the electron-deficient pyridazine (B1198779) ring is a key handle for functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The chloro group on the 6-position of the pyridazine ring is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring. nih.gov
Common nucleophiles that can be employed include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) can displace the chloride to form the corresponding alkoxy-pyridazines.
N-Nucleophiles: Amines (primary and secondary) can react to yield amino-pyridazines. For instance, 3-amino-6-chloropyridazine (B20888) is a known starting material for further synthetic transformations. google.com
S-Nucleophiles: Thiolates can be used to introduce thioether functionalities.
The reaction conditions for these substitutions typically involve heating the chloropyridazine with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated HCl.
| Nucleophile Type | Example Nucleophile | Product Functional Group | Reference(s) |
| Oxygen | Sodium methoxide (NaOMe) | Methoxy | |
| Nitrogen | Ammonia (B1221849) (NH₃), primary/secondary amines | Amino | google.com |
| Sulfur | Sodium thiomethoxide (NaSMe) | Methylthio |
Palladium-Catalyzed Coupling Reactions at the Aryl Halide Position
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-pyridazine moiety is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a versatile method for creating new carbon-carbon bonds and synthesizing biaryl compounds. nih.govresearchgate.net This reaction has been successfully applied to various chloropyridazines. nih.govresearchgate.net
Heck Coupling: The Heck reaction couples the chloropyridazine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aryl halides. wikipedia.org
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner to form an alkynylated pyridazine. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the chloropyridazine with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing a wide range of substituted amino-pyridazines and has a broad substrate scope. nih.govlibretexts.org
| Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System | Reference(s) |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | nih.govresearchgate.netresearchgate.net |
| Heck | Alkene | C-C (alkenyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., Xantphos), Base | wikipedia.orgacsgcipr.orgnih.govlibretexts.org |
Reduction of the Carbon-Chlorine Bond
The carbon-chlorine bond on the pyridazine ring represents a key site for chemical modification. The selective reduction of this bond, also known as hydrodechlorination, would yield 5-(pyridazin-3-yl)nicotinaldehyde. This transformation is a common strategy in organic synthesis to remove halogen atoms.
Research on the dehalogenation of chloroarenes and related heterocyclic compounds has identified several effective methods. Palladium-catalyzed systems are particularly noteworthy for their efficiency under mild conditions. For instance, the use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst such as palladium(II) acetate (B1210297) in the presence of aqueous potassium fluoride (B91410) has proven effective for the room-temperature dechlorination of a wide range of aryl chlorides. msu.edu This method tolerates various functional groups, including esters, amines, and ethers, suggesting it could be compatible with the aldehyde and heteroaromatic rings of the target molecule. msu.edu The efficiency of these reactions can be high, with catalyst loadings as low as 0.1 mol% being effective, although 1–5 mol% is more general. msu.edu
Table 1: Potential Conditions for C-Cl Bond Reduction
| Catalyst | Reductant | Solvent | Temperature | Potential Outcome |
|---|---|---|---|---|
| Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) | THF/Water | Room Temp. | Hydrodechlorination |
| Pd/C | H₂ gas | Various | Variable | Hydrodechlorination |
This table presents potential reaction conditions based on general methodologies for aryl chloride reduction and has not been specifically tested on this compound.
Reactivity of the Pyridazine Ring System
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic is the primary determinant of its reactivity, making it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution. researchgate.netnih.gov
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (S_EAr) on the pyridazine ring is generally considered unfeasible under standard conditions. The electron-withdrawing nature of the ring nitrogens deactivates the system towards attack by electrophiles. researchgate.net This deactivation is even more pronounced than in pyridine (B92270). organicchemistrytutor.com Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the highest occupied molecular orbitals (HOMOs) of azines like pyridazine are not the aromatic π orbitals, which explains their low reactivity in S_EAr reactions. researchgate.net Any attempt to use strong Lewis acid catalysts, often required for such reactions, would likely result in coordination with the basic nitrogen atoms, further deactivating the ring. wikipedia.org
Nucleophilic Attack on the Pyridazine Core
In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine core is activated for nucleophilic aromatic substitution (S_NAr). The chlorine atom at the C-6 position is a good leaving group, and its departure is facilitated by the ability of the pyridazine ring to stabilize the negative charge of the Meisenheimer-type intermediate.
Nucleophiles can readily attack the carbon atom bearing the chlorine, leading to substitution products. This type of reaction is common for halogenated pyridazines. wur.nl A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride. The reaction proceeds via an addition-elimination mechanism, which is characteristic for nucleophilic substitution on electron-poor heteroaromatic systems. quimicaorganica.org
Table 2: Predicted Regioselectivity of Nucleophilic Attack
| Reagent Type | Predicted Site of Attack | Product Type |
|---|
Ring-Opening and Rearrangement Processes (Theoretical Considerations)
Under specific and often harsh reaction conditions, particularly with very strong nucleophiles like the amide ion (NH₂⁻) in liquid ammonia, pyridazine derivatives can undergo ring-opening and rearrangement reactions. wur.nl One established mechanism for such transformations is the S_N(ANRORC) process, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. wur.nl
For this compound, a theoretical ANRORC pathway could be initiated by the addition of an amide ion to an electrophilic carbon of the pyridazine ring. This could lead to cleavage of a carbon-nitrogen or carbon-carbon bond within the ring, forming an open-chain intermediate. Subsequent recyclization could potentially lead to the formation of an isomeric heterocyclic system or the original ring with the substituent in a different position (a degenerate ring transformation). wur.nl It is important to emphasize that these are theoretical considerations for this specific molecule and such reactions typically require extreme conditions that might not be compatible with the aldehyde functional group.
Reactivity of the Nicotinic Ring System
The nicotinic ring, a pyridine nucleus, is also an electron-deficient aromatic system, which dictates its reactivity patterns. organicchemistrytutor.comgcwgandhinagar.com
Electrophilic Aromatic Substitution on the Pyridine Ring
Similar to the pyridazine ring, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring, and under the acidic conditions often used for S_EAr (e.g., nitration, sulfonation), the ring nitrogen becomes protonated, creating a pyridinium (B92312) ion. wikipedia.org This positive charge makes the ring even more electron-poor and thus extremely resistant to attack by an incoming electrophile. organicchemistrytutor.comwikipedia.org
If a reaction were forced to occur under vigorous conditions, electrophilic attack on a pyridine ring generally favors the 3-position (meta to the nitrogen) to avoid placing a positive charge on the nitrogen in the resonance structures of the reaction intermediate. youtube.comquimicaorganica.org In the case of this compound, the nicotinic ring already has substituents at positions 3 (the aldehyde) and 5 (the pyridazinyl group). The aldehyde group is a deactivating group, further reducing the ring's reactivity. Any potential electrophilic attack would have to occur at the C-2, C-4, or C-6 positions. Attack at C-2 and C-6 would be sterically hindered by the adjacent substituents, and electronically unfavorable. Therefore, direct electrophilic aromatic substitution on the nicotinic ring of this compound is highly unlikely. An alternative strategy to introduce electrophiles to a pyridine ring involves the initial formation of a pyridine-N-oxide, which activates the ring, particularly at the 4-position, for electrophilic attack. wikipedia.orgrsc.org
Metalation and Lithiation Strategies
The structure of this compound presents multiple potential sites for metalation and lithiation, processes that are fundamental for the introduction of new functional groups. The regioselectivity of these reactions is governed by the electronic properties and directing capabilities of the substituents on both the pyridine and pyridazine rings.
The pyridine ring is substituted with an aldehyde group at the 3-position. Aldehyde groups are known to be moderate directing groups in directed ortho-metalation (DoM) reactions. organic-chemistry.orgbaranlab.orgwikipedia.org This would suggest that treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at the C4 or C2 position of the pyridine ring. The C4 position is generally favored due to lesser steric hindrance.
Conversely, the pyridazine ring possesses two nitrogen atoms and a chlorine atom, all of which can influence the acidity of the ring protons. The nitrogen atoms in pyridazine generally make the ring electron-deficient and can direct metalation to adjacent positions. nih.gov The chlorine atom at the C6 position of the pyridazine ring is an electron-withdrawing group, which could further acidify the adjacent C5 proton.
In a competitive scenario, the outcome of a metalation reaction on this compound would depend on the reaction conditions, particularly the base used and the temperature. The aldehyde group on the pyridine ring could form a chelate with the lithium reagent, directing the deprotonation to the ortho C4 position. However, the inherent acidity of the pyridazine ring protons, enhanced by the two nitrogen atoms and the chloro substituent, could lead to preferential metalation on the pyridazine ring.
Table 1: Predicted Regioselectivity of Metalation/Lithiation of this compound
| Position of Metalation/Lithiation | Directing Group/Influence | Predicted Favorability | Rationale |
| C4 of Pyridine Ring | Aldehyde (-CHO) | Highly Probable | The aldehyde group is a known ortho-directing group that can chelate with the metalating agent, directing deprotonation to the adjacent C4 position. organic-chemistry.orgbaranlab.org |
| C5 of Pyridazine Ring | 6-Chloro and Ring Nitrogens | Possible | The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens increases the acidity of the C5 proton, making it susceptible to deprotonation. |
| C4 of Pyridazine Ring | Ring Nitrogens | Less Probable | While the pyridazine nitrogens can direct metalation, the electronic influence of the adjacent chloro group and the competing directing effect of the pyridine's aldehyde group make this site less likely to be the primary point of metalation. |
N-Oxidation and Quaternization Studies
The nitrogen atoms in both the pyridine and pyridazine rings of this compound are potential sites for N-oxidation and quaternization reactions. These transformations are valuable for modifying the electronic properties and biological activity of the molecule.
N-Oxidation
N-oxidation typically involves the treatment of the heterocyclic compound with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. In the case of this compound, there are three nitrogen atoms that could potentially be oxidized.
The pyridine nitrogen is generally susceptible to N-oxidation. youtube.com The pyridazine nitrogens can also be oxidized, though their reactivity can be influenced by the substituents on the ring. The presence of the electron-withdrawing chloropyridazinyl group at the 5-position of the pyridine ring would decrease the electron density on the pyridine nitrogen, potentially making it less reactive towards oxidation compared to unsubstituted pyridine.
Conversely, the pyridazine ring is inherently electron-deficient. The relative basicity and accessibility of the two pyridazine nitrogens (N1 and N2) would determine the site of initial oxidation. It is plausible that a mixture of mono-N-oxides could be formed, with the potential for di-N-oxidation under more forcing conditions.
Quaternization
Quaternization involves the reaction of the nitrogen atom with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge on the nitrogen atom. Similar to N-oxidation, all three nitrogen atoms in this compound are potential sites for quaternization.
The quaternization of pyridines is a well-established reaction. wikipedia.org The reactivity of the pyridine nitrogen in the target molecule would again be influenced by the electron-withdrawing substituent. The pyridazine nitrogens can also undergo quaternization, and there are patents describing the synthesis of quaternized pyridazine derivatives. elsevierpure.com The choice of the alkylating agent and the reaction conditions would be crucial in controlling the selectivity of the quaternization reaction. It is conceivable that selective quaternization of one nitrogen atom over the others could be achieved by carefully tuning these parameters.
Table 2: Potential N-Oxidation and Quaternization Products of this compound
| Reaction | Reagent(s) | Potential Product(s) |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N¹-oxide (Pyridine N-oxide) |
| 5-(6-Chloro-1-oxido-pyridazin-3-yl)nicotinaldehyde (Pyridazine N-oxide) | ||
| 5-(6-Chloro-2-oxido-pyridazin-3-yl)nicotinaldehyde (Pyridazine N-oxide) | ||
| Di- or Tri-N-oxides | ||
| Quaternization | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-5-(6-chloropyridazin-3-yl)nicotinaldehydium salt |
| 3-(5-Formylpyridin-3-yl)-6-chloro-1-alkylpyridazinium salt | ||
| 2-(5-Formylpyridin-3-yl)-3-chloro-1-alkylpyridazinium salt |
Synthesis and Characterization of Derivatives and Analogues of 5 6 Chloropyridazin 3 Yl Nicotinaldehyde
Design Principles for Structural Modification
The chemical architecture of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde offers three primary sites for structural modification: the aldehyde group, the chloropyridazine ring, and the pyridine (B92270) ring. Strategic alterations at these positions can significantly influence the molecule's physicochemical properties and biological interactions.
Aldehyde Group Derivatization
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, making it a prime target for generating diverse derivatives. Common derivatization strategies for aldehydes include their conversion into imines, oximes, hydrazones, and alcohols, or their use in cyclization reactions to form new heterocyclic rings. These modifications can alter the compound's steric and electronic profile, which is crucial for modulating its interaction with biological targets. For instance, the conversion to a Schiff base introduces a new substituent and changes the local geometry from trigonal planar to tetrahedral at the carbon atom.
Pyridazine (B1198779) Ring Modifications
The 6-chloropyridazine moiety is another key site for structural diversification. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various functional groups. For example, in related chloropyridazine systems, the chloro group has been successfully displaced by amines, thiols, and alkoxides. Such substitutions can introduce new hydrogen bonding donors or acceptors, alter lipophilicity, and introduce new steric bulk, all of which can profoundly impact the molecule's biological activity. Furthermore, the nitrogen atoms within the pyridazine ring influence its electronic properties and can be targeted for reactions such as N-oxidation or quaternization, further expanding the chemical space of accessible derivatives.
Pyridine Ring Substituent Variations
The pyridine ring in This compound presents additional opportunities for modification. While the existing aldehyde group is the most reactive site, other positions on the pyridine ring could potentially be functionalized, for example, through electrophilic aromatic substitution, although the presence of the electron-withdrawing pyridazine and aldehyde groups would direct such substitutions. Alternatively, variations could be introduced during the synthesis of the core structure, for instance, by starting with a substituted pyridine precursor. Introducing different substituents on the pyridine ring can fine-tune the electronic distribution and steric environment of the entire molecule.
Libraries of Analogues for Structure-Reactivity Investigations
The systematic derivatization of This compound at its key reactive sites allows for the generation of focused libraries of analogues. These libraries are invaluable for investigating structure-reactivity and structure-activity relationships.
Generation of Schiff Bases and Imines
A straightforward and widely employed method for derivatizing the aldehyde group is through condensation reactions with primary amines to form Schiff bases or imines. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and proceeds with the formation of a C=N double bond. The versatility of this reaction allows for the introduction of a vast array of substituents (R-groups) depending on the choice of the primary amine. For example, reacting This compound with various anilines, alkylamines, or amino acids would yield a library of Schiff bases with diverse electronic and steric properties. The synthesis of Schiff bases from various aldehydes is a well-established method for creating compounds with a range of biological activities.
The general reaction for the formation of Schiff bases from This compound is depicted below:
Scheme 1: General synthesis of Schiff bases from this compound.
A representative library of potential Schiff base derivatives is presented in the following interactive table:
| Reactant Amine (R-NH₂) | Resulting Schiff Base Substituent (R) | Potential Properties Introduced |
|---|---|---|
| Aniline | Phenyl | Aromatic, Lipophilic |
| 4-Fluoroaniline | 4-Fluorophenyl | Electron-withdrawing, Potential for H-bonding |
| Ethanolamine | 2-Hydroxyethyl | Hydrophilic, H-bond donor/acceptor |
| Glycine | Carboxymethyl | Acidic, Hydrophilic |
Synthesis of Nitrogen-Containing Heterocycles from the Aldehyde Moiety
The aldehyde group of This compound can also serve as a key building block for the construction of more complex nitrogen-containing heterocyclic systems. Through multicomponent reactions or tandem cyclization strategies, the aldehyde can be incorporated into new ring structures. For instance, reactions with dinucleophiles can lead to the formation of various five-, six-, or seven-membered heterocycles.
One such example is the potential synthesis of pyrimidine (B1678525) derivatives. The reaction of an α,β-unsaturated ketone (which could be formed in situ from the aldehyde) with a reagent like urea (B33335) or thiourea (B124793) is a classic method for pyrimidine synthesis. While direct examples with This compound are not documented in the provided search results, the general principle is applicable.
Another possibility is the synthesis of pyrazole (B372694) derivatives. The reaction of a 1,3-dicarbonyl compound (potentially derived from the aldehyde) with hydrazine (B178648) is a common route to pyrazoles. Given that hydrazine derivatives are used in the synthesis of other pyridazine-containing compounds, this represents a plausible synthetic pathway.
The following table outlines potential heterocyclic systems that could be synthesized from This compound , based on established synthetic methodologies for aldehydes:
| Target Heterocycle | Potential Co-reactant(s) | General Synthetic Strategy |
|---|---|---|
| Pyrimidine | Urea/Thiourea and a β-ketoester | Biginelli or similar reaction |
| Pyrazole | Hydrazine and a 1,3-dicarbonyl compound | Knorr pyrazole synthesis or similar |
| 1,4-Dihydropyridine | β-Ketoester, Ammonia (B1221849) | Hantzsch Dihydropyridine Synthesis |
| Quinoline (B57606) | Aniline, α,β-Unsaturated carbonyl | Friedländer Synthesis |
The exploration of these synthetic pathways would significantly expand the library of derivatives based on the This compound scaffold, providing a rich source of novel compounds for further investigation.
Introduction of Diverse Substituents on the Chloropyridazine Portion
The chlorine atom at the 6-position of the pyridazine ring in this compound serves as a versatile handle for the introduction of diverse chemical entities. The primary strategies employed for this purpose are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The electron-deficient pyridazine ring facilitates the displacement of the chloride ion by various nucleophiles. This method is particularly effective for introducing amine and alkoxy functionalities.
Amination: The reaction of 3-aryl-6-chloropyridazines with a range of primary and secondary amines, including ammonia, proceeds under thermal conditions or with the aid of a base to yield the corresponding 6-amino- or 6-(substituted amino)pyridazine derivatives. google.comgoogle.comnih.gov For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) using ammonia is a well-established industrial process. google.com This transformation highlights the regioselective displacement of one chlorine atom, which can be applied to the target molecule. While specific examples with this compound are not extensively documented in peer-reviewed literature, the general reactivity of the 6-chloro-3-arylpyridazine scaffold suggests that a variety of amines can be readily introduced at this position. The reaction conditions typically involve heating the chloropyridazine with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.
Alkoxylation: The introduction of alkoxy groups is achieved by treating the chloropyridazine with an appropriate sodium or potassium alkoxide. A patented process describes the synthesis of 6-methoxy pyridazine-3-carboxylic acid from 6-chloro pyridazine-3-carboxylic acid using sodium methylate in methanol (B129727). google.com This demonstrates the feasibility of introducing alkoxy substituents onto the pyridazine ring, a strategy that can be extrapolated to the this compound core. The aldehyde functionality may require protection, for example as an acetal, to prevent undesired side reactions under the basic conditions of alkoxylation.
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been widely applied to the functionalization of chloropyridazines. nih.govrsc.orgnih.govresearchgate.net This reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.
Suzuki-Miyaura Coupling: In this reaction, the 6-chloropyridazine moiety is coupled with an aryl or heteroaryl boronic acid or boronate ester in the presence of a palladium catalyst and a base. A range of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.netresearchgate.net The reaction is generally tolerant of various functional groups, although the aldehyde in this compound might necessitate optimization of reaction conditions or the use of a protecting group strategy to achieve high yields. The synthesis of 3-amino-6-aryl-pyridazines from 3-amino-6-chloropyridazine via Suzuki coupling is a testament to the utility of this method for building molecular complexity on the pyridazine core. nih.govresearchgate.net
The following table summarizes representative examples of substituent introduction on the 6-position of the pyridazine ring, based on the general reactivity of 3-aryl-6-chloropyridazines.
| Reactant |
Computational and Theoretical Studies on 5 6 Chloropyridazin 3 Yl Nicotinaldehyde
Reaction Mechanism Studies
Catalyst-Substrate Interaction Modeling
The unique structural features of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde, particularly the presence of multiple nitrogen atoms and a reactive aldehyde group, suggest its potential as a substrate in various catalytic reactions. Computational modeling, especially using methods like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), can provide profound insights into how this molecule interacts with a catalyst. rsc.org
A hypothetical catalytic reduction of the aldehyde group to an alcohol, using a transition metal catalyst such as palladium (Pd), can be modeled to understand the substrate-catalyst interactions. In such a model, the initial step would involve the docking of the substrate onto the catalyst's surface. The pyridazine (B1198779) and pyridine (B92270) nitrogen atoms, along with the aldehyde's oxygen atom, could act as key coordination points.
DFT calculations would be employed to determine the electronic properties of the substrate, such as the partial charges on each atom and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the most likely sites for catalytic attack. For instance, the electrophilic carbon of the aldehyde group would be a prime target for a nucleophilic attack from a hydride species delivered by the catalyst.
The interaction energy between the substrate and the catalyst can be calculated to assess the stability of the formed complex. Furthermore, the transition state of the rate-determining step, such as the hydride transfer, can be located and its energy calculated. This allows for the determination of the activation energy barrier, a critical parameter for predicting the reaction rate.
Table 1: Hypothetical DFT Calculation Results for Catalyst-Substrate Interaction
| Parameter | Hypothetical Value | Significance |
| Binding Energy (Substrate-Catalyst) | -25 kcal/mol | Indicates a stable interaction between the substrate and the catalyst surface. |
| Activation Energy (Hydride Transfer) | 15 kcal/mol | A moderate energy barrier suggesting the reaction is feasible under reasonable conditions. |
| Mulliken Charge on Aldehyde Carbon | +0.45 e | Confirms the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack. |
| Key Interacting Catalyst Residues | Pd(111) surface atoms | The substrate is likely to adsorb onto the palladium surface for the reaction to proceed. |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations (Theoretical Investigation)
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with their environment. youtube.comnih.gov
Conformational Flexibility of the Compound in Different Environments
The this compound molecule possesses a degree of conformational flexibility primarily due to the rotation around the single bond connecting the pyridazine and pyridine rings. MD simulations can be performed in different solvent environments, such as in a vacuum, in water (a polar protic solvent), and in a non-polar solvent like hexane, to understand how the environment influences its preferred conformation.
In a vacuum, the molecule's conformation would be solely determined by intramolecular forces. In a polar solvent like water, the molecule would likely adopt a conformation that maximizes its interaction with water molecules through hydrogen bonding. The nitrogen atoms of the pyridazine and pyridine rings, as well as the oxygen atom of the aldehyde group, can act as hydrogen bond acceptors.
In a non-polar solvent, the conformational landscape might differ, with the molecule potentially adopting a more compact structure to minimize unfavorable interactions with the solvent. The dihedral angle between the two aromatic rings would be a key parameter to monitor during the simulations to characterize the conformational states.
Table 2: Hypothetical Dihedral Angle Distribution from MD Simulations
| Environment | Predominant Dihedral Angle (°) | Interpretation |
| Vacuum | 35° | Represents the intrinsic conformational preference of the molecule. |
| Water | 45° | A slightly more open conformation to facilitate hydrogen bonding with water molecules. |
| Hexane | 25° | A more compact conformation to minimize the exposed polar surface area. |
This table presents hypothetical data for illustrative purposes.
Intermolecular Interactions with Hypothetical Binding Partners (Generic, not specific biological targets)
To understand the potential of this compound as a ligand for a biological target, MD simulations can be used to study its interactions with generic, hypothetical binding partners. These partners can be simple molecules representing different types of amino acid side chains found in protein binding pockets.
The primary non-covalent interactions that would be investigated include:
Hydrogen Bonding: The nitrogen atoms of the pyridazine and pyridine rings and the oxygen of the aldehyde can act as hydrogen bond acceptors. nih.gov If a hypothetical binding partner contains a hydrogen bond donor (e.g., a hydroxyl or amide group), stable hydrogen bonds could form.
π-π Stacking: The electron-deficient pyridazine and pyridine rings can engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The chlorine atom on the pyridazine ring can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom.
By simulating the compound with these generic partners, a map of its potential interaction "hotspots" can be generated.
Table 3: Hypothetical Intermolecular Interaction Energies
| Interaction Type | Hypothetical Binding Partner | Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Methanol (B129727) (as a simple alcohol model) | -4.5 |
| π-π Stacking | Benzene (as an aromatic model) | -3.0 |
| Halogen Bonding | Formaldehyde (as a simple carbonyl model) | -1.5 |
This table presents hypothetical data for illustrative purposes.
Ligand Design Principles from Computational Data (Theoretical Framework)
The insights gained from catalyst-substrate modeling and molecular dynamics simulations can be harnessed to establish a theoretical framework for designing new ligands based on the this compound scaffold. studysmarter.co.uknih.gov This process, often referred to as ligand-based drug design, aims to create new molecules with potentially improved properties, such as enhanced binding affinity or selectivity for a specific target. rsc.orgnih.gov
The computational data would highlight the key structural features responsible for its interactions. For instance, the hydrogen bonding capabilities of the nitrogen and oxygen atoms and the potential for π-π stacking are crucial pharmacophoric features. A ligand design strategy could involve modifying the scaffold to optimize these interactions.
For example, if a strong hydrogen bond is observed with a particular nitrogen atom, modifications could be made to the scaffold to enhance the basicity of that nitrogen, thereby strengthening the hydrogen bond. Similarly, if π-π stacking is identified as a key interaction, the aromatic system could be extended or substituted with electron-withdrawing or electron-donating groups to modulate the stacking energy.
The aldehyde group represents a reactive handle that can be used for covalent modification of a target or can be replaced with other functional groups to fine-tune the ligand's properties. For instance, it could be reduced to an alcohol to introduce a hydrogen bond donor or oxidized to a carboxylic acid to introduce a charged group.
Advanced Analytical Research Techniques for the Study of 5 6 Chloropyridazin 3 Yl Nicotinaldehyde and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe molecular structures and properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR for structural proof)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-(6-Chloropyridazin-3-yl)nicotinaldehyde, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments would provide a complete assignment of all proton and carbon signals.
Detailed Research Findings:
¹H NMR: The proton spectrum would reveal distinct signals for the protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as the characteristic signal for the aldehyde proton, typically found far downfield.
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the aldehyde group and the carbons bonded to nitrogen and chlorine.
2D-NMR: Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the individual rings. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating protons with their directly attached carbons and with carbons two to three bonds away, respectively. nih.govipb.pt This data allows for the unambiguous assignment of the molecular skeleton and the precise placement of substituents. nih.gov
In cases where solution NMR is ambiguous or when studying the compound in its solid form, Solid-State NMR (SSNMR) becomes highly valuable. SSNMR can differentiate between heterocyclic isomers by exploiting the dipolar couplings between carbon and nitrogen atoms. nih.goviastate.edu This "attached nitrogen test" can identify carbon atoms directly bonded to nitrogen, providing definitive structural proof without the need for isotopic labeling. nih.gov This is particularly useful for confirming the connectivity between the pyridine and pyridazine rings. iastate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *
Predicted values are based on typical shifts for substituted pyridazine and pyridine rings.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | 190 - 193 |
| Pyridine-H2 | ~9.1 | ~152 |
| Pyridine-H4 | ~8.5 | ~137 |
| Pyridine-H6 | ~9.2 | ~155 |
| Pyridazine-H4' | ~7.8 | ~128 |
| Pyridazine-H5' | ~7.6 | ~130 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govresearcher.life This technique is critical for confirming the identity of a newly synthesized compound like this compound.
Detailed Research Findings:
Accurate Mass: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₀H₆ClN₃O, the expected exact mass would be measured to within a few parts per million (ppm), confirming the molecular formula.
Fragmentation Analysis: By inducing fragmentation of the molecular ion, the resulting mass spectrum reveals characteristic fragment ions. researchgate.net The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. Expected fragmentation pathways for this compound would include the loss of the aldehyde group (CHO), the chlorine atom (Cl), and cleavage of the bond between the two heterocyclic rings. researchgate.net Analysis of the isotopic pattern for chlorine-containing fragments (due to the presence of ³⁵Cl and ³⁷Cl isotopes) further supports the structure. nih.gov
Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₀H₆ClN₃O)
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₆³⁵ClN₃O | 219.0200 | Molecular Ion |
| [M+2]⁺ | C₁₀H₆³⁷ClN₃O | 221.0170 | Isotope Peak |
| [M-CHO]⁺ | C₉H₅ClN₃ | 190.0172 | Loss of formyl radical |
| [M-Cl]⁺ | C₁₀H₆N₃O | 184.0498 | Loss of chlorine radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
Detailed Research Findings:
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong band around 1700-1715 cm⁻¹ would confirm the C=O stretch of the aldehyde. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. nih.govliberty.edu The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹.
Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. It is particularly useful for identifying symmetric vibrations and bonds involving non-polar groups, providing complementary data to the IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic rings |
| 1715 - 1700 | C=O stretch | Aldehyde |
| 1600 - 1450 | C=C and C=N stretch | Aromatic rings |
| 800 - 600 | C-Cl stretch | Chloropyridazine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is used to study the electronic structure of conjugated systems.
Detailed Research Findings: The structure of this compound features a conjugated π-system extending across both heterocyclic rings. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. rsc.org
π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. researchgate.net
n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. mdpi.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Approximate λmax (nm) | Description |
|---|---|---|
| π → π | 250 - 300 | High-intensity absorption due to the conjugated aromatic system. |
| n → π | > 300 | Lower-intensity absorption involving non-bonding electrons on N and O atoms. |
Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, diffraction techniques provide information on the arrangement of molecules in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a crystalline compound with atomic precision. nih.govmdpi.com Obtaining suitable single crystals of this compound would allow for its complete structural elucidation in the solid state.
Detailed Research Findings:
Molecular Structure: SCXRD provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. mdpi.com It would reveal the relative orientation of the pyridazine and pyridine rings.
Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice. nih.gov This includes the identification of intermolecular interactions such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine atom. nih.gov This information is crucial for understanding the physical properties of the solid material.
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.5 |
| β (°) | 105.0 |
| Volume (ų) | 932.0 |
| Z (molecules/unit cell) | 4 |
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For a compound like this compound, these methods are crucial for assessing its purity and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of drug substances and identifying impurities. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For the purity assessment of this compound, a reversed-phase HPLC method is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The compound of interest and any impurities are separated based on their relative hydrophobicity. A UV detector is often used for quantification, as the aromatic nature of the molecule allows for strong UV absorbance at specific wavelengths. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time of Main Compound | 5.8 min |
| Purity Specification | ≥ 99.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for identifying residual solvents and other volatile impurities that may be present from the synthetic process.
For the analysis of this compound, which is not highly volatile itself, GC-MS is primarily used for impurity profiling. Potential volatile impurities could include starting materials, reagents, or by-products from the synthesis. The sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component that allows for its identification.
| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Plausible Source |
|---|---|---|---|
| Pyridine | 3.2 | 79, 52 | Starting Material |
| 3,6-Dichloropyridazine (B152260) | 7.5 | 148, 113, 78 | Starting Material |
| Dimethylformamide (DMF) | 4.1 | 73, 44, 29 | Residual Solvent |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), typically silica gel, and developing the plate in a sealed chamber with a solvent or solvent mixture (the mobile phase).
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. By comparing the retention factor (Rf) values of the spots on the TLC plate with those of the starting materials and the purified product, a chemist can quickly assess the status of the reaction. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values in a given solvent system, allowing for their separation and visualization, often with the aid of a UV lamp.
| Compound | Rf Value | Solvent System | Visualization |
|---|---|---|---|
| Starting Material 1 (e.g., a pyridine derivative) | 0.25 | Ethyl Acetate (B1210297)/Hexane (1:1) | UV (254 nm) |
| Starting Material 2 (e.g., a chloropyridazine derivative) | 0.60 | Ethyl Acetate/Hexane (1:1) | UV (254 nm) |
| This compound (Product) | 0.45 | Ethyl Acetate/Hexane (1:1) | UV (254 nm) |
Applications of 5 6 Chloropyridazin 3 Yl Nicotinaldehyde As a Chemical Precursor
Role as a Scaffold in Organic Synthesis
The inherent reactivity of its dual heterocyclic system makes 5-(6-chloropyridazin-3-yl)nicotinaldehyde an attractive starting material for the synthesis of more elaborate chemical structures. The aldehyde functionality serves as a handle for a wide array of classical organic transformations, while the chloropyridazine moiety can participate in nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
Building Block for Complex Polyheterocyclic Systems
The construction of polyheterocyclic systems is a significant endeavor in medicinal chemistry and materials science due to the diverse biological and physical properties these structures can exhibit. ossila.comsigmaaldrich.com The title compound is a prime candidate for such syntheses. The aldehyde group can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form new heterocyclic rings fused to the pyridine (B92270) core. For instance, reaction with hydrazines could lead to the formation of pyridopyridazinone derivatives, a class of compounds with reported biological activities. researchgate.net
Furthermore, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, represent an efficient strategy for generating molecular complexity. researchgate.net The aldehyde group of this compound can participate in well-known MCRs like the Ugi or Biginelli reactions, leading to the rapid assembly of complex, multi-ring systems. nih.gov The subsequent modification of the chloropyridazine ring through nucleophilic aromatic substitution would then provide access to a library of novel polyheterocyclic compounds.
Table 1: Potential Reactions for Polyheterocycle Synthesis
| Reaction Type | Reactant | Potential Product |
|---|---|---|
| Condensation | Hydrazine (B178648) | Pyridopyridazinone derivative |
| Multicomponent Reaction | Amine, Isocyanide, Carboxylic Acid (Ugi) | α-acylamino amide derivative |
Precursor for Advanced Molecular Architectures
Beyond the synthesis of fused heterocyclic systems, this compound can serve as a linchpin for the construction of advanced molecular architectures. The term "advanced molecular architectures" encompasses molecules with intricate three-dimensional structures, such as dendrimers, molecular cages, and complex peptidomimetics. nih.gov The sequential reactivity of the two distinct sites in the molecule allows for a stepwise and controlled synthetic approach.
For example, the aldehyde could be used as an anchor point to build a dendritic wedge, with subsequent generations being added through iterative reaction sequences. The chloropyridazine unit could then be used to either cap the dendrimer or link multiple dendritic structures together. Similarly, in the realm of peptidomimetics, the aldehyde can be incorporated into a peptide backbone through reductive amination, while the chloropyridazine moiety can be functionalized to mimic a specific amino acid side chain or to cyclize the peptide. nih.gov
Integration into Material Science Research (Excluding Specific Material Properties)
The electronic and structural features of this compound suggest its potential utility in the development of novel materials. While specific material properties are beyond the scope of this discussion, its role as a monomer or a component in the theoretical design of functional materials warrants exploration.
Monomer for Polymer Synthesis (Hypothetical)
In principle, this compound could serve as a monomer for the synthesis of novel polymers. mdpi.com The aldehyde functionality, for instance, could be utilized in condensation polymerization reactions with suitable co-monomers, such as diamines or diols, to produce polyimines or polyacetals, respectively. The resulting polymers would feature the pyridyl-pyridazine moiety as a repeating unit in the polymer backbone.
Alternatively, the chlorine atom on the pyridazine (B1198779) ring could be exploited in polymerization reactions. For example, in a manner analogous to other chlorotriazine monomers, it could potentially undergo nucleophilic substitution polymerization with bis-nucleophiles. Furthermore, the aldehyde group could be modified to introduce a polymerizable group, such as a vinyl or an acetylene (B1199291) functionality, thereby transforming the molecule into a monomer suitable for addition polymerization. rsc.org
Table 2: Hypothetical Polymerization Strategies
| Polymerization Type | Reactive Site | Potential Co-monomer |
|---|---|---|
| Condensation | Aldehyde | Diamine |
| Nucleophilic Substitution | Chloro group | Bis-phenol |
Components in Optoelectronic Materials (Theoretical Design)
The design of organic molecules for optoelectronic applications often relies on the strategic combination of electron-donating and electron-accepting moieties to tune the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's electronic and optical properties. mdpi.com The pyridine and pyridazine rings in this compound are both π-deficient systems, suggesting they can act as electron-accepting units.
In theoretical studies, this compound could be envisioned as a core building block for designing novel organic semiconductors or dyes for applications such as dye-sensitized solar cells (DSSCs). mdpi.com Computational methods like Density Functional Theory (DFT) could be employed to predict the optoelectronic properties of larger, more complex molecules derived from this precursor. For example, the aldehyde group provides a convenient point for the introduction of electron-donating groups, which could lead to molecules with intramolecular charge-transfer characteristics, a key feature for many optoelectronic materials.
Utility in Agrochemical Research as an Intermediate
The pyridazine ring is a well-established pharmacophore in the field of agrochemicals, being present in a number of commercial herbicides, fungicides, and insecticides. researchgate.net The utility of the pyridazine motif is often attributed to its ability to act as a bioisostere for other heterocycles and its favorable physicochemical properties. researchgate.net
Given this context, this compound represents a valuable intermediate for the synthesis of novel agrochemical candidates. The chloropyridazine moiety is a common feature in many pyridazine-based pesticides, where the chlorine atom is often displaced by a nucleophile in the final synthetic step. researchgate.netresearchgate.net The nicotinaldehyde portion of the molecule provides a versatile handle for the introduction of a wide range of other chemical fragments, allowing for the systematic exploration of structure-activity relationships. For instance, condensation of the aldehyde with various amines or hydrazides could lead to imines or hydrazones, which are themselves classes of compounds with known biological activities. mdpi.com The combination of the proven pyridazine scaffold with the synthetically versatile nicotinaldehyde functionality makes this compound a promising starting point for the discovery of new crop protection agents.
Contribution to Medicinal Chemistry Research as a Synthetic Intermediate
In the landscape of drug discovery and development, the role of synthetic intermediates is paramount. These molecules serve as the foundational building blocks for the assembly of novel chemical entities with potential therapeutic applications. The structural motifs present in this compound—namely the pyridine, pyridazine, and reactive aldehyde—are prevalent in a wide array of biologically active compounds. The pyridine ring, a common scaffold in FDA-approved drugs, is known to enhance pharmacokinetic properties through interactions like hydrogen bonding. nih.govcriver.com Similarly, the pyridazine nucleus is a key component of various therapeutic agents. rjptonline.orgsarpublication.com The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular frameworks.
The design and synthesis of new chemical entities (NCEs) is a critical endeavor in the quest for novel therapeutics. sarpublication.com this compound serves as an exemplary starting point for generating libraries of compounds for biological screening. The aldehyde group can readily undergo a variety of chemical reactions, including but not limited to, condensation, oxidation, reduction, and the formation of imines, oximes, and hydrazones. These transformations allow for the introduction of diverse functional groups and structural motifs, leading to the creation of novel molecular scaffolds.
For instance, the chloropyridazine moiety is a recognized pharmacophore in the development of anticancer agents. Research has demonstrated that derivatives of chloropyridazine can be synthesized to act as potent inhibitors of enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), which is a crucial target in oncology. rjptonline.org In one study, a related intermediate, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, was utilized to synthesize a series of novel chloropyridazine hybrids that exhibited significant anticancer activity. rjptonline.org This highlights the potential of aldehyde-bearing chloropyridazine compounds as precursors for anticancer drug candidates.
Furthermore, the 6-chloro substituent on the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles. This has been demonstrated in the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, where the chloro group was displaced by cyclic secondary amines like pyrrolidine, piperidine, and morpholine (B109124) to generate compounds with analgesic properties. sarpublication.com The aldehyde on the nicotinic acid portion of this compound could be used to first build a more complex side chain, followed by displacement of the chlorine atom to further diversify the scaffold.
The following table illustrates the types of reactions the aldehyde group can undergo to form new chemical entities, based on standard organic chemistry principles.
| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold | Potential Therapeutic Area |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine | Various |
| Wittig Reaction | Phosphonium Ylide | Alkene | Various |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Nitrile | Anticancer, Anti-inflammatory |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Ketone/Aldehyde (Chalcone-like) | Anticancer, Antiviral |
| Hydrazone Formation | Hydrazine Derivative | Hydrazone | Anticonvulsant, Antimicrobial |
| Oxime Formation | Hydroxylamine | Oxime | Various |
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govcriver.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. criver.comsygnaturediscovery.com Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like molecule.
Theoretically, this compound is an ideal candidate for inclusion in a fragment library. Its molecular weight is within the typical range for fragments, and it possesses key features that are attractive for FBDD. The pyridine and pyridazine rings can form specific hydrogen bond and π-stacking interactions with protein targets. nih.gov The aldehyde group serves as a "poised" handle for synthetic elaboration. If this fragment shows binding to a target protein, chemists can use the aldehyde functionality to synthetically "grow" the fragment into the adjacent binding pocket, progressively increasing affinity and potency.
For example, if crystallographic or NMR studies show the chloropyridazine-pyridine core of the molecule binding to a protein, the aldehyde group can be extended with various chemical moieties to pick up additional interactions. This process of fragment evolution is a key advantage of FBDD, often leading to leads with better physicochemical properties compared to those identified through high-throughput screening.
The table below outlines a theoretical FBDD workflow using this compound.
| Step | Description | Technique(s) | Outcome |
| 1. Fragment Screening | Screen a library containing this compound against a target protein. | NMR, X-ray Crystallography, SPR, MST | Identification of the compound as a "hit" with weak binding affinity. |
| 2. Hit Validation | Confirm the binding and determine the binding affinity and mode. | ITC, X-ray Crystallography | Confirmed binding pose, providing a structural basis for optimization. |
| 3. Fragment Elaboration | Synthetically modify the aldehyde group to extend into adjacent binding pockets. | Parallel Synthesis, Medicinal Chemistry | A library of derivatives with improved binding affinity. |
| 4. Fragment Linking | If another fragment is found to bind nearby, link the two fragments together. | Synthetic Chemistry | A larger, more potent lead compound. |
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can maintain the biological activity of a known active compound. rsc.org This is often done to improve properties such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles, or to find novel intellectual property. Isosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com
The this compound scaffold itself represents a product of potential isosteric replacement. The pyridazine ring can be considered a bioisostere of a phenyl or other heterocyclic ring found in an existing drug molecule. researchgate.net For example, the pyridine ring of a known kinase inhibitor could theoretically be replaced by the chloropyridazine-pyridine core of this compound to explore new chemical space and potentially discover inhibitors with a different binding mode or improved properties.
The aldehyde group can also be a subject of isosteric replacement. For instance, it could be replaced with a nitrile or a small heterocyclic ring that can act as a hydrogen bond acceptor, potentially altering the compound's metabolic stability or binding interactions.
The following table presents some theoretical scaffold hops and isosteric replacements for this compound.
| Original Moiety | Proposed Replacement | Rationale | Potential Outcome |
| 6-Chloropyridazine | Pyrimidine (B1678525) | Isosteric replacement to modulate electronic properties and explore new interactions. | Altered selectivity, improved ADME properties. |
| 6-Chloropyridazine | Indole | Scaffold hop to a different bicyclic system. | Novel chemical space, potential for different biological activity. |
| Pyridine | Thiophene | Classic bioisosteric replacement. | Modified lipophilicity and metabolic profile. |
| Aldehyde (-CHO) | Nitrile (-CN) | Isosteric replacement of a hydrogen bond acceptor. | Increased metabolic stability, altered binding affinity. |
| Aldehyde (-CHO) | Oxadiazole | Replacement with a more complex, stable heterocycle. | Improved pharmacokinetic properties, novel interactions. |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
Transition-metal-catalyzed reactions, organocatalysis, photocatalysis, and electrocatalysis are expected to play a significant role in advancing the synthesis of this compound. mdpi.com For instance, the use of palladium, nickel, or copper catalysts in C-H activation strategies could provide more direct and atom-economical pathways for the coupling of the pyridazine (B1198779) and pyridine (B92270) rings. A flexible strategy for synthesizing diversely functionalized pyridazines from 4-chloro-1,2-diaza-1,3-butadienes and active methylene (B1212753) compounds has been reported, offering potential avenues for novel synthetic protocols. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Direct functionalization, reduced pre-functionalization steps, improved atom economy. | Development of selective and efficient catalysts for direct arylation of the pyridazine or pyridine core. |
| Photoredox Catalysis | Mild reaction conditions, access to novel reactive intermediates. | Exploration of light-mediated cross-coupling reactions for the formation of the biaryl linkage. |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Optimization of reaction parameters in continuous flow reactors to maximize yield and purity. |
| Multicomponent Reactions | Increased molecular complexity in a single step, improved efficiency. | Design of one-pot multicomponent strategies for the convergent synthesis of the target molecule. |
Exploration of Unconventional Reactivity Pathways
Future investigations will likely explore the unconventional reactivity of 5-(6-chloropyridazin-3-yl)nicotinaldehyde to access novel chemical space and generate diverse derivatives. The interplay between the electron-deficient chloropyridazine ring and the versatile aldehyde functionality presents opportunities for unique chemical transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel bond formations. mdpi.com The combination of photocatalysis with other catalytic systems, such as N-heterocyclic carbene (NHC) catalysis, offers significant synthetic potential. researchgate.net For instance, the aldehyde group of this compound could be a substrate for enantioselective α-alkylation through a dual activation pathway involving a photoredox catalyst and an organocatalyst. nih.gov
Advanced Computational Modeling for De Novo Design
Advanced computational modeling and de novo design will be instrumental in guiding the synthesis of novel derivatives of this compound with tailored properties. Computational approaches are valuable tools in modern drug discovery and materials science. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling can be employed to predict the biological activity of newly designed compounds.
Machine learning algorithms are increasingly being used for predictive modeling of the bioactivity of small molecules. nih.gov These models can be trained on existing data for pyridazine-containing compounds to predict various properties, including potential therapeutic activities and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. mdpi.com Computational studies can also be used to investigate the antioxidative properties of pyridazine derivatives through mechanisms like HAT, SET, and SPLET, employing different levels of theory. researchgate.net
| Computational Tool | Application in Research | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and rational design of more potent analogs. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound and its complexes. | Understanding the stability of ligand-receptor interactions and guiding lead optimization. |
| Quantum Mechanics Calculations | Determining electronic properties and reactivity. | Elucidating reaction mechanisms and predicting sites of reactivity. |
| Machine Learning Models | Predicting bioactivity and physicochemical properties. | Rapid screening of virtual libraries and prioritization of synthetic targets. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms will be crucial for the rapid and efficient generation of libraries of this compound derivatives. d-nb.info Continuous flow processing offers a new paradigm in laboratory-scale synthesis and pharmaceutical manufacturing, allowing for precise control over reaction parameters and enhanced safety. mtak.hu
Automated platforms can facilitate high-throughput experimentation, enabling the rapid screening of reaction conditions and the synthesis of a large number of analogs for structure-activity relationship (SAR) studies. These technologies are particularly well-suited for the optimization of reaction conditions and for the production of building blocks and bioactive compound libraries. d-nb.info
Expanding the Scope of Derivatization for Diverse Applications
Expanding the scope of derivatization of the this compound scaffold is a key area for future research, with the potential to yield compounds with diverse applications in medicinal chemistry and materials science. The pyridazine moiety is recognized as a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties. nih.govnih.gov
The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. The chlorine atom on the pyridazine ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The pyridine ring itself is a common motif in pharmaceuticals and agrochemicals. acsgcipr.org
Q & A
Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis under acidic conditions?
- Methodological Answer : Acid-catalyzed hydrolysis targets the aldehyde group, forming a hydrate intermediate that further oxidizes. Kinetic studies (pH-rate profiling) reveal a first-order dependence on [H⁺]. Stabilization strategies include steric hindrance (e.g., ortho-substituents) or using non-aqueous reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
